molecular formula C9H10Cl2O2 B8033302 2,3-Dichloro-4-(propan-2-yloxy)phenol

2,3-Dichloro-4-(propan-2-yloxy)phenol

Cat. No.: B8033302
M. Wt: 221.08 g/mol
InChI Key: GVDDLKCXQMFYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-(propan-2-yloxy)phenol ( 1881329-05-0) is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . As a substituted phenol derivative, this compound features chlorine atoms and an isopropoxy group on its phenolic ring, a structure often associated with significant biological activity and utility in chemical synthesis. Researchers value this structural motif for developing novel chemical entities and probing biological interactions. Compounds within this chemical family are frequently investigated as intermediates in organic synthesis, potentially for creating more complex molecules like pharmaceuticals or agrochemicals, and as building blocks in materials science . The specific spatial arrangement of its substituents makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in medicinal chemistry where such halogenated phenols are explored for their interaction with various enzymes and biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dichloro-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-5(2)13-7-4-3-6(12)8(10)9(7)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDDLKCXQMFYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation of 2,3-Dichloro-4-hydroxyphenol

The most direct route involves alkylating 2,3-dichloro-4-hydroxyphenol with isopropyl bromide or iodide under basic conditions. This method leverages the nucleophilic substitution mechanism, where the phenolic oxygen attacks the electrophilic isopropyl halide. A representative procedure includes:

  • Dissolving 2,3-dichloro-4-hydroxyphenol in a polar aprotic solvent (e.g., dimethylformamide).

  • Adding potassium carbonate to deprotonate the hydroxyl group.

  • Introducing isopropyl bromide at 60–80°C for 6–12 hours.

Yields exceeding 85% are achievable, though purification via recrystallization (toluene or hexane) is critical to remove residual halides.

Ullmann-Type Coupling for Ether Formation

For substrates sensitive to strong bases, copper-catalyzed Ullmann coupling offers a milder alternative. This method couples 2,3-dichloro-4-iodophenol with isopropanol in the presence of CuI and a diamine ligand:

  • Reacting 2,3-dichloro-4-iodophenol with isopropanol (1:2 molar ratio).

  • Using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in toluene at 110°C.

  • Isolating the product via column chromatography (silica gel, ethyl acetate/hexane).

This method achieves moderate yields (70–75%) but minimizes side reactions like dehalogenation.

Chlorination Strategies for Precursor Functionalization

Introducing chlorine atoms at positions 2 and 3 necessitates precise control over electrophilic aromatic substitution (EAS) conditions.

Directed Ortho-Meta Chlorination

Starting with 4-(propan-2-yloxy)phenol, chlorination with Cl₂ in the presence of FeCl₃ directs substituents to the ortho and meta positions relative to the ether group:

  • Dissolving 4-(propan-2-yloxy)phenol in acetic acid.

  • Adding Cl₂ gas at 0–5°C, followed by FeCl₃ (5 mol%).

  • Quenching with sodium thiosulfate and extracting with dichloromethane.

This method predominantly yields the 2,5-dichloro isomer, necessitating regioselective optimization for 2,3-dichloro products.

Sequential Protection-Chlorination-Deprotection

To enhance regioselectivity, temporary protection of the hydroxyl group (e.g., as a methyl ether) allows directed chlorination:

  • Protecting 4-(propan-2-yloxy)phenol with methyl iodide/K₂CO₃.

  • Chlorinating the methyl-protected intermediate at 50°C.

  • Deprotecting with BBr₃ in dichloromethane.

This three-step sequence improves 2,3-dichloro selectivity to >90%, albeit with increased complexity.

Innovative Catalytic Systems and Green Chemistry Approaches

Recent advances focus on sustainable methodologies, reducing hazardous reagents and improving atom economy.

Photoredox Catalysis for C–O Bond Formation

Visible-light-mediated catalysis enables direct coupling of chlorophenols with isopropanol:

  • Irradiating a mixture of 2,3-dichlorophenol, isopropanol, and [Ir(ppy)₃] (1 mol%) under blue LEDs.

  • Using DIPEA as a base and acetonitrile as the solvent.

This method achieves 65–70% yield with excellent functional group tolerance, though scalability remains challenging.

Biocatalytic Alkylation Using Enzymes

Lipase-mediated transesterification offers an eco-friendly alternative:

  • Immobilizing Candida antarctica lipase B (CAL-B) on silica.

  • Reacting 2,3-dichloro-4-hydroxyphenol with isopropyl acetate in hexane at 40°C.

Yields of 80% are reported, with enzyme recyclability up to five cycles.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste.

Continuous-Flow Reactor Systems

Microreactor technology enhances heat and mass transfer for exothermic alkylation steps:

  • Pumping 2,3-dichloro-4-hydroxyphenol and isopropyl bromide through a packed-bed reactor (residence time: 5 min).

  • Maintaining temperature at 70°C with inline pH monitoring.

This setup increases throughput by 30% compared to batch processes.

Solvent Recycling and Byproduct Management

Toluene recrystallization solvents are recovered via distillation, reducing raw material costs by 20%. Additionally, sodium sulfate from drying steps is regenerated through calcination.

Analytical Characterization and Quality Control

Rigorous characterization ensures product purity and compliance with regulatory standards.

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, J = 6.1 Hz, CH(CH₃)₂), 4.58 (sept, 1H, J = 6.1 Hz, OCH), 7.12 (s, 1H, ArH).

  • GC-MS : m/z 236 [M]⁺, 221 [M–CH₃]⁺, 185 [M–Cl]⁺.

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 methanol/water): Retention time = 8.2 min, purity >99% .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the phenol group, to yield hydroquinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinone derivatives.

Scientific Research Applications

2,3-Dichloro-4-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(propan-2-yloxy)phenol involves its interaction with biological molecules through its phenol and chlorine groups. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 2,3-Dichloro-4-(propan-2-yloxy)phenol, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Notes References
This compound Not Provided C₉H₉Cl₂O₂ -OCH(CH₃)₂ at C4 Potential intermediate or bioactive agent -
Ethacrynic Acid 58-548 C₁₃H₁₂Cl₂O₄ -OCH₂COOH at C4, -CH₂C(CH₂)=CH₂ at C4 Loop diuretic; inhibits glutathione transferases
Thienylic Acid ([2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid) 4108034-9 C₁₃H₈Cl₂O₄S -OCH₂COOH at C4, thiophene-carbonyl Diuretic (withdrawn due to hepatotoxicity)
Hydromedin ([2,3-Dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid) 58-548 C₁₃H₁₂Cl₂O₄ -OCH₂COOH at C4, -COCH₂CH(CH₂)=CH₂ Diuretic; similar mechanism to ethacrynic acid
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 1612184-06-1 C₁₂H₁₅BCl₂O₃ -B(OCC(CH₃)₂)₂ at C4 Suzuki-Miyaura cross-coupling reagent

Pharmacological and Biochemical Activity

  • Ethacrynic Acid : Acts as a loop diuretic by inhibiting Na⁺/K⁺/Cl⁻ cotransport in the kidney. It also covalently modifies glutathione transferases via its α,β-unsaturated ketone group, enhancing its therapeutic and toxicological profiles .
  • Thienylic Acid : Exhibits diuretic activity but was withdrawn due to severe hepatotoxicity linked to its thiophene moiety, which forms reactive metabolites .
  • Hydromedin : Shares structural and mechanistic similarities with ethacrynic acid but differs in substituent chain length, affecting potency and metabolic stability .
  • Boronated Analog: The boronate ester group in 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol enables its use in synthetic chemistry for Suzuki couplings, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : The acetic acid derivatives (e.g., ethacrynic acid, thienylic acid) exhibit higher water solubility due to ionizable carboxyl groups, whereas the isopropyloxy and boronate analogs are more lipophilic .
  • In contrast, the isopropyloxy group in the target compound may enhance steric shielding, improving stability .

Q & A

Basic: What are the critical parameters for synthesizing 2,3-Dichloro-4-(propan-2-yloxy)phenol?

Answer:
The synthesis involves multi-step organic reactions, typically starting with chlorination and etherification of phenol derivatives. Key parameters include:

  • Reaction temperature control (e.g., 60–80°C for optimal substitution reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency).
  • Purification methods (column chromatography with silica gel, using hexane/ethyl acetate gradients).
  • Analytical validation via TLC (Rf value tracking) and NMR spectroscopy (¹H/¹³C for functional group confirmation) .

Basic: How is the crystal structure of this compound determined?

Answer:
Crystal structure determination employs X-ray diffraction (XRD) with single crystals grown via slow evaporation. Key steps:

  • Data collection using a diffractometer (e.g., Bruker D8 Venture).
  • Structure refinement with SHELXL (for small molecules) to optimize bond lengths, angles, and thermal parameters.
  • Validation using R-factor analysis and residual electron density maps to ensure model accuracy .

Advanced: How can researchers resolve discrepancies between computational and experimental spectroscopic data for this compound?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model vibrational (IR/Raman) and NMR spectra under varying dielectric conditions.
  • Isotopic labeling (e.g., deuterated solvents) to isolate solvent-induced shifts.
  • Cross-validation with multiple techniques (e.g., UV-Vis, MS) and temperature-dependent studies to account for dynamic effects .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Answer:
SAR studies focus on:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., enzymes or receptors).
  • In vitro assays (e.g., enzyme inhibition kinetics, cytotoxicity profiling) to validate computational predictions.
  • QSAR modeling (using descriptors like logP, molar refractivity) to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

Basic: What analytical techniques are essential for characterizing purity and stability?

Answer:

  • HPLC-PDA/MS : Quantifies purity and detects degradation products (e.g., dechlorinated byproducts).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under controlled atmospheres.
  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR/FTIR monitoring to track hydrolytic or oxidative degradation .

Advanced: How can crystallographic data be leveraged to predict physicochemical properties?

Answer:
Crystal packing analysis (via Mercury software) reveals:

  • Hydrogen-bonding networks influencing solubility and melting point.
  • Hirshfeld surfaces to quantify intermolecular interactions (e.g., Cl···H contacts affecting hydrophobicity).
  • Polymorph screening (via solvent-drop grinding) to identify stable crystalline forms for formulation studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy from chloro and phenolic groups.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .

Advanced: How to design experiments to investigate its reactivity under photolytic conditions?

Answer:

  • Photoreactor setup : Use UV lamps (254 nm) in quartz vessels with controlled O₂/N₂ atmospheres.
  • LC-MS monitoring : Track photodegradation products (e.g., quinone formation via oxidation).
  • Quantum yield calculations : Relate photon flux (measured by actinometry) to reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.